molecular formula C9H12ClF3N4 B13918607 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B13918607
M. Wt: 268.67 g/mol
InChI Key: VTHYFRPSXRHMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that features a piperazine ring attached to a pyrimidine ring, with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with piperazine in the presence of a suitable catalyst. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and stability . The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C9H12ClF3N4

Molecular Weight

268.67 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine;hydrochloride

InChI

InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16;/h5-6,13H,1-4H2;1H

InChI Key

VTHYFRPSXRHMGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F.Cl

Origin of Product

United States

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